(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol
Overview
Description
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol is a heterocyclic compound that features both imidazole and oxazole rings
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The diverse biological activities of imidazole derivatives suggest that they can have a wide range of molecular and cellular effects .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for the development of new antibiotics .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of both imidazole and oxazole rings contributes to its bioactivity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-B]oxazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and bioactivity.
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Contains a thiazole ring instead of an oxazole ring, which affects its chemical properties and applications.
Uniqueness
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol is unique due to the presence of both imidazole and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEAVRLFLZMBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630378 | |
Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681491-12-3 | |
Record name | (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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